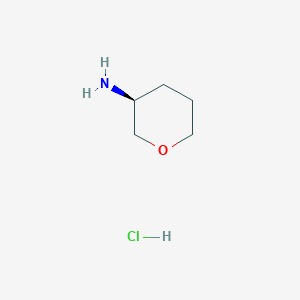

ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate

Overview

Description

Synthesis Analysis

Piperidine derivatives, such as ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate, have been the focus of recent advances in synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

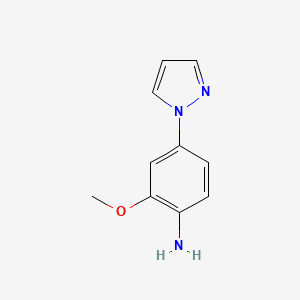

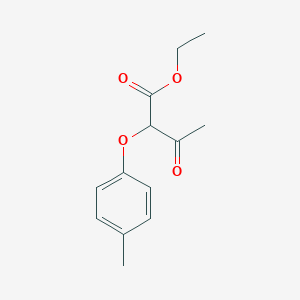

The molecular structure of ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate is based on its molecular formula, C10H19N3O3. Further details about its structure can be obtained from specialized databases or scientific literature .

Physical And Chemical Properties Analysis

Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate has a molecular weight of 229.28 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized databases or scientific literature .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate analogues have been examined for their potential to potentiate Ubiquitin C-terminal hydrolase-L1 (UCH-L1). The crystal structures of two such analogues reveal different crystal packings, prompting a polymorph risk assessment to study interactions in these compounds (Mambourg et al., 2021).

Microbial Reduction Studies

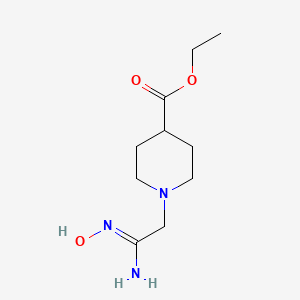

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms predominantly yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. The reduction process has been optimized by certain microorganisms, displaying high diastereomeric and enantiomeric excess, indicating the potential for precise stereochemical control in synthetic applications (Guo et al., 2006).

Hydrogenation Studies

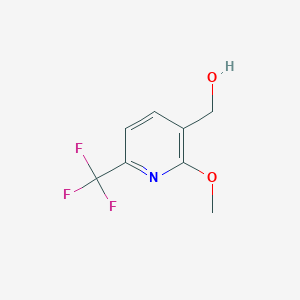

The hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, crucial for synthesizing novel amino acid derivatives such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid, is notable for an unusual side reaction – hydrogenolysis of the alcohol group. However, optimizing the reaction conditions minimized this side reaction, enabling the production of the desired products (Bolós et al., 1994).

Microwave-Assisted Amidation

Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate undergoes microwave-assisted direct amidation with primary aliphatic amines, including piperidine, under controlled conditions. This method effectively produces the corresponding carboxamides, demonstrating the potential for rapid and efficient synthesis in pharmaceutical applications (Milosevic et al., 2015).

Anticancer Agent Synthesis

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. The synthesis involves a sequential process, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, and resulting in compounds showing strong anticancer activity relative to doxorubicin, a reference compound (Rehman et al., 2018).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions should be taken when handling ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate.

properties

IUPAC Name |

ethyl 1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDBRCLNOMYTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCN(CC1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)

![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)